![molecular formula C19H21N5O4S2 B2705938 ethyl 2-(2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate CAS No. 877638-39-6](/img/structure/B2705938.png)
ethyl 2-(2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
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Overview
Description
Ethyl 2-(2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is a useful research compound. Its molecular formula is C19H21N5O4S2 and its molecular weight is 447.53. The purity is usually 95%.
BenchChem offers high-quality ethyl 2-(2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 2-(2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Properties
The compound’s unique structure makes it an interesting candidate for antimicrobial research. Studies have investigated its inhibitory effects against bacteria, fungi, and other microorganisms. Researchers have synthesized derivatives of this compound and evaluated their activity against common pathogens. Further exploration of its mechanism of action and potential synergy with existing antibiotics could lead to novel antimicrobial agents .
Anticancer Activity
Indole derivatives, including our compound of interest, have demonstrated potential as anticancer agents. Researchers have explored their effects on cancer cell lines, focusing on cell growth inhibition, apoptosis induction, and interference with cell signaling pathways. Investigating the specific interactions between this compound and cancer-related proteins may reveal new therapeutic strategies .
Anti-inflammatory Effects
Indoles are known for their anti-inflammatory properties. Our compound’s structure suggests that it may modulate inflammatory pathways. Researchers have studied its impact on cytokine production, immune cell activation, and inflammation-related enzymes. Understanding its molecular targets could lead to the development of anti-inflammatory drugs .
Neuroprotective Potential
Indole derivatives have attracted attention in neurobiology due to their potential neuroprotective effects. Investigations have focused on their ability to enhance neuronal survival, reduce oxidative stress, and modulate neurotransmitter systems. Our compound’s unique scaffold may contribute to neuroprotection, making it an exciting area of study .
Antiviral Activity
Given the ongoing global health challenges posed by viral infections, researchers have explored indole-based compounds as potential antiviral agents. Our compound’s structural features suggest it could interfere with viral replication or entry. In vitro and in vivo studies are needed to assess its efficacy against specific viruses .
Drug Delivery Systems
The compound’s complex structure provides opportunities for drug delivery applications. Researchers have functionalized indole derivatives to enhance their solubility, stability, and targeting capabilities. By incorporating this compound into nanocarriers or prodrugs, it may be possible to improve drug delivery to specific tissues or cells .
Mechanism of Action
Target of Action
The compound contains a [1,2,4]triazolo[4,3-a]pyrimidin-3-yl moiety . Compounds with this moiety have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities . Therefore, the targets of this compound could be enzymes or receptors involved in these biological processes.
Mode of Action
The compound also contains a thiophene moiety . Thiophene derivatives have been found to show significant antimicrobial activity . The mode of action could involve interaction with microbial enzymes or proteins, leading to inhibition of microbial growth.
Biochemical Pathways
Given the potential activities mentioned above, the compound could affect various biochemical pathways. For instance, it could interfere with DNA replication or protein synthesis in microbes, or it could inhibit enzymes involved in inflammation or cancer progression .
Result of Action
The result of the compound’s action would depend on its specific targets and mode of action. For instance, if it acts as an antimicrobial, the result could be the death of microbial cells. If it acts as an anticancer agent, it could inhibit the growth of cancer cells .
properties
IUPAC Name |
ethyl 2-[[2-[(7-oxo-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O4S2/c1-2-28-17(27)15-11-6-4-3-5-7-12(11)30-16(15)20-14(26)10-29-19-23-22-18-21-13(25)8-9-24(18)19/h8-9H,2-7,10H2,1H3,(H,20,26)(H,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKPJSRGGPMIUDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)CSC3=NN=C4N3C=CC(=O)N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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